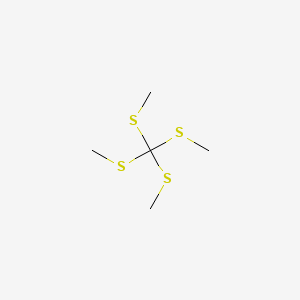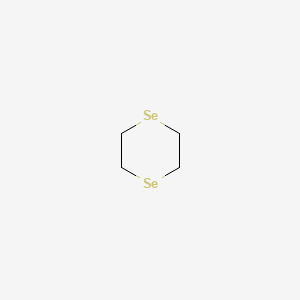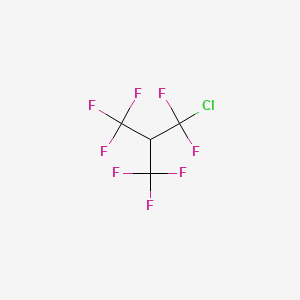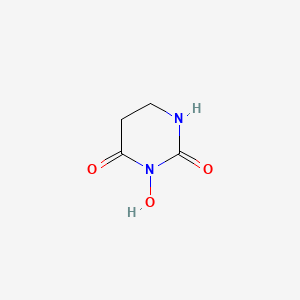
3-Hydroxydihydropyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. It is characterized by a pyrimidine ring with hydroxyl and keto functional groups at the 3 and 2,4 positions, respectively. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst. The reaction mixture is heated to reflux, and the product is obtained after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also be employed to facilitate the reaction and improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a keto group, resulting in the formation of 2,4-dioxopyrimidine derivatives.
Reduction: The keto groups at the 2 and 4 positions can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2,4-Dioxopyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential enzyme inhibitory activities and interactions with biological macromolecules.
Medicine: It has been investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play a crucial role in forming hydrogen bonds and other interactions with the active sites of these targets. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxopyrimidine: Lacks the hydroxyl group at the 3-position.
Dihydropyrimidine: Lacks the keto groups at the 2 and 4 positions.
3-Hydroxy-2,4-dioxopyrimidine: Contains both hydroxyl and keto groups but differs in the position of the hydroxyl group.
Uniqueness
3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both hydroxyl and keto functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
5461-53-0 |
|---|---|
Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
3-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-2-5-4(8)6(3)9/h9H,1-2H2,(H,5,8) |
InChI Key |
SQDGDHQDFSINPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)N(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)

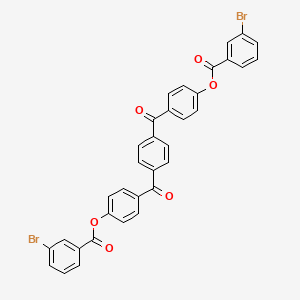
![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)

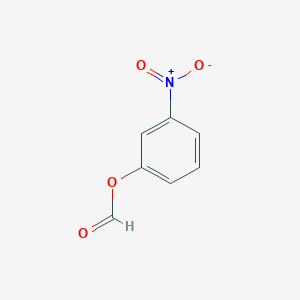


![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
